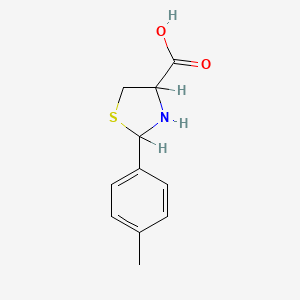

4-(Phenylamino)-1H-1,2,3-triazole-5-carboxylic acid

Overview

Description

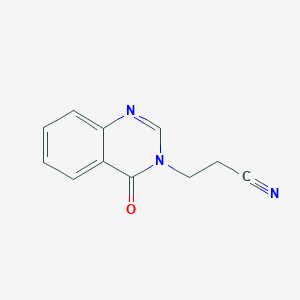

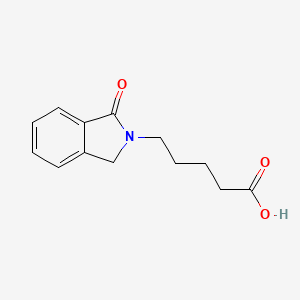

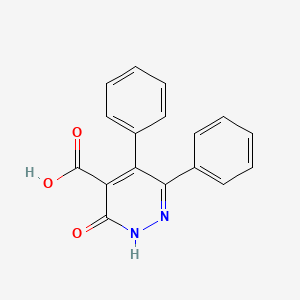

The compound "4-(Phenylamino)-1H-1,2,3-triazole-5-carboxylic acid" is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The phenylamino group attached to the triazole ring suggests potential for bioactivity, making it a candidate for the development of new pharmaceuticals or peptidomimetics.

Synthesis Analysis

The synthesis of related triazole compounds often involves the use of azides and ynamides or alkynes in cycloaddition reactions. For instance, a ruthenium-catalyzed cycloaddition protocol has been developed to synthesize 5-amino-1,2,3-triazole-4-carboxylates, which are structurally similar to the compound . Another method involves the reaction of phenyl acetylene with sodium azide and methyl iodide in the presence of copper iodide to generate 1-methyl-4-phenyl-1H-1,2,3-triazole, which can be further oxidized to yield a related triazole carboxylic acid .

Molecular Structure Analysis

X-ray crystallography and computational methods such as Density Functional Theory (DFT) are commonly used to analyze the molecular structure of triazole derivatives. For example, the crystal structure of 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione was determined using X-ray diffraction, and its electronic structure was studied using DFT calculations . Similarly, the structure of a 3-methylthio-4-phenyl-5-phenylamino-1,2,4-triazole hexabromotellurate salt was investigated, providing insights into the types of interactions within the crystal .

Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions, including acetylation and rearrangements. For example, the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate was studied, revealing a decreased susceptibility to acetylation compared to other triazoles . The Dimroth rearrangement is another reaction that can occur in triazole compounds, where heating in acetic anhydride can lead to isomerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their substituents. For instance, the presence of a phenylamino group can affect the compound's ability to act as a ligand for metal ions . The thermodynamic properties such as heat capacity, entropy, and enthalpy can also be calculated and correlated with temperature . Additionally, the reactivity of different functional groups within the triazole molecule can be analyzed using conceptual DFT theory, which may indicate the most reactive sites for electrophilic, radical, or nucleophilic attacks .

Scientific Research Applications

Antiviral Properties

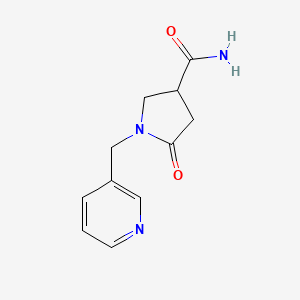

4-(Phenylamino)-1H-1,2,3-triazole derivatives have been evaluated for their antiviral properties against specific viruses. One study found that derivatives such as 1-(4-substituted-phenylamino)-5-methyl-1H-[1,2,3]-triazole-4-carboxylic acid hydrazides showed significant antiviral effects against Cantagalo virus replication, indicating potential applications in antiviral drug development (Jordão et al., 2009).

Cancer Research

Derivatives of 4-Phenyl-1H-1,2,4-triazole-5-thione have been synthesized and tested for cytotoxicity against various cancer cell lines, including human melanoma, breast cancer, and pancreatic carcinoma cells. Certain compounds showed selective cytotoxicity, particularly against the melanoma cell line, suggesting their potential use in cancer treatment (Šermukšnytė et al., 2022).

Structural Analysis and Synthesis

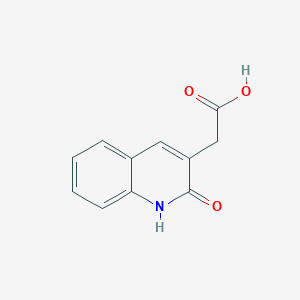

The structure of related compounds, such as 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, has been determined through methods like X-ray diffraction and quantum-chemical calculations. These studies provide valuable insights into the molecular structure and properties, which are essential for various applications in chemical synthesis and materials science (Shtabova et al., 2005).

Luminescence Studies

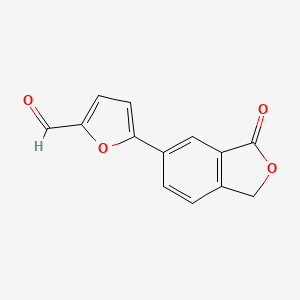

The luminescence properties of complexes formed by triazole derivatives have been studied, revealing interesting phenomena like in situ decarboxylic reactions under certain conditions. This research provides a basis for potential applications in materials science and photophysics (Zhao et al., 2014).

Bioassays and Molecular Probes

New fluorescence probes based on triazole derivatives have been developed, showcasing high selectivity and sensitivity towards specific biological targets. These probes have applications in cell culture and could be used to study various biological systems (Chu et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-anilino-2H-triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c14-9(15)7-8(12-13-11-7)10-6-4-2-1-3-5-6/h1-5H,(H,14,15)(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPAJQMELGXQCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NNN=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507314 | |

| Record name | 5-Anilino-2H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72693-60-8 | |

| Record name | 5-Anilino-2H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone](/img/structure/B3023500.png)

![2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid](/img/structure/B3023501.png)

![5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B3023502.png)

![3-(2-Oxopropoxy)-6h-benzo[c]chromen-6-one](/img/structure/B3023515.png)

![1-(4-[4-(1H-Pyrrol-1-YL)phenoxy]phenyl)-1H-pyrrole](/img/structure/B3023517.png)